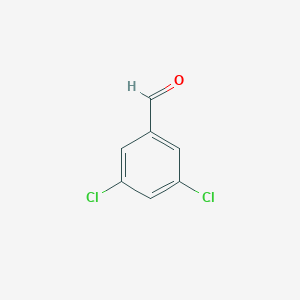

3,5-Dichlorobenzaldehyde

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109095. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASRSOJWLARCRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064997 | |

| Record name | Benzaldehyde, 3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10203-08-4 | |

| Record name | 3,5-Dichlorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10203-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3,5-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010203084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichlorobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZALDEHYDE, 3,5-DICHLORO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M74YU7SE79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,5-Dichlorobenzaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 10203-08-4

This technical guide provides an in-depth overview of 3,5-Dichlorobenzaldehyde, a pivotal chemical intermediate in various synthetic applications. This document outlines its chemical and physical properties, detailed safety and handling protocols, and comprehensive experimental procedures for its synthesis and derivatization.

Core Properties and Safety Data

This compound is a white to light yellow crystalline solid.[1] It possesses a strong, pungent odor.[1] This compound is an important building block in the synthesis of pharmaceuticals, dyes, and agrochemicals.[2]

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 10203-08-4 | [3][4][5] |

| Molecular Formula | C₇H₄Cl₂O | [3][5] |

| Molecular Weight | 175.01 g/mol | [3] |

| Melting Point | 60-66 °C | [4] |

| Boiling Point | 215 °C | |

| Appearance | White to light yellow crystalline solid | [1] |

| Solubility | Sparingly soluble in water.[2] Soluble in organic solvents like ethanol (B145695) and ether.[6] | [2][6] |

Safety and Handling

This compound is classified as a corrosive substance and can cause severe skin burns and eye damage.[1][7] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[7][8]

| Hazard Statement | Code |

| Causes severe skin burns and eye damage | H314 |

| Precautionary Statement | Code |

| Wear protective gloves/protective clothing/eye protection/face protection. | P280 |

| IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | P301+P330+P331 |

| IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | P303+P361+P353 |

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305+P351+P338 |

| Store locked up. | P405 |

Spectroscopic Data

Key spectroscopic data for the characterization of this compound are summarized below.

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR (CDCl₃, 399.65 MHz) | δ 9.93 (s, 1H, CHO), 7.75 (d, J=2.0 Hz, 2H, Ar-H), 7.60 (t, J=2.0 Hz, 1H, Ar-H) |

| ¹³C NMR | (Data not explicitly found in search results) |

| IR (KBr Pellet) | (Specific peak values not detailed in search results, but spectra are available) |

| Mass Spectrum | (Data available through NIST WebBook) |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its use in the preparation of 4H-pyran derivatives are provided below.

Synthesis of this compound from 3,5-Dichlorotoluene (B1293413)

This protocol is based on the continuous oxidation of 3,5-dichlorotoluene.[9]

Materials:

-

3,5-Dichlorotoluene

-

Cobalt acetate (B1210297)

-

Sodium molybdate (B1676688)

-

Sodium bromide

-

20% Hydrogen peroxide (H₂O₂)

-

Acetic acid

-

Dichloromethane

Equipment:

-

Tubular reactor with continuous heat exchange

-

Constant current pump

-

Microchannel reactor

Procedure:

-

Catalyst Solution Preparation: Dissolve 6.06 g of cobalt acetate and 6.06 g of sodium molybdate in 200 mL of 3,5-dichlorotoluene and 200 mL of acetic acid to form a mixed solution.[10]

-

Oxidant Solution Preparation: Dissolve 6.06 g of sodium bromide in 20% H₂O₂ to form an H₂O₂-acetic acid solution.[10]

-

Reaction Setup: Inject the 3,5-dichlorotoluene-acetic acid solution and the H₂O₂-acetic acid solution into a tubular reactor at flow rates of 8.33 mL/min and 16.67 mL/min, respectively.[10]

-

Reaction Conditions: Maintain the reaction temperature at 105 °C with a residence time of 600 seconds using a microchannel reactor.[10] The molar ratio of H₂O₂ to 3,5-dichlorotoluene should be 2:1.[10]

-

Workup: Cool the outlet stream to 0 °C and quench the reaction with dichloromethane.[10]

-

Analysis: The conversion of 3,5-dichlorotoluene and the yield of this compound can be determined by gas chromatography (GC).[10] A reported yield for this method is 39.2%.[10]

Synthesis of 4H-Pyran Derivatives from this compound

This protocol describes a solvent-free synthesis of 4H-pyran derivatives using a planetary ball mill.[11]

Materials:

-

This compound (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Active methylene (B1212753) compound (e.g., 4-hydroxycoumarin) (1.0 mmol)

-

Tetramethyldiphosphine disulfide (TMDPS) (5 mol%)

-

Ethyl acetate

-

Ethanol

Equipment:

-

Planetary ball mill

-

TLC plate

Procedure:

-

Reaction Mixture: Vigorously grind a mixture of this compound, malononitrile, the active methylene compound, and TMDPS in a planetary ball mill at room temperature for 30 minutes.[11]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[11]

-

Extraction: Upon completion, extract the product with hot ethyl acetate.[11]

-

Purification: Evaporate the solvent from the ethyl acetate extract. Recrystallize the solid crude product from ethanol.[11]

-

Characterization: Confirm the structure of the purified 4H-pyran derivative by melting point and spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR).[11]

References

- 1. This compound | C7H4Cl2O | CID 35746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. 10203-08-4 this compound AKSci J91484 [aksci.com]

- 5. This compound [webbook.nist.gov]

- 6. CAS 10203-08-4: this compound | CymitQuimica [cymitquimica.com]

- 7. Page loading... [guidechem.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. CN106588606A - Method of continuously oxidizing 3,5-dichlorotoluene for producing this compound - Google Patents [patents.google.com]

- 10. This compound | 10203-08-4 [chemicalbook.com]

- 11. This compound - reaction / application on synthetic works_Chemicalbook [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3,5-Dichlorobenzaldehyde

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1]

Chemical Identity and Physical Properties

This compound is an aromatic aldehyde with two chlorine substituents on the benzene (B151609) ring.[2] It is a white to light yellow crystalline solid or powder with a pungent odor.[1][3][4] The compound is air-sensitive and should be stored under an inert atmosphere, such as argon or nitrogen.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄Cl₂O | [1][5][6][7] |

| Molecular Weight | 175.01 g/mol | [5][6] |

| Appearance | White to slightly yellow powder or crystals | [1][3][4][8] |

| Melting Point | 63-66 °C | [3][9] |

| 63.5-65.5 °C | [4][10] | |

| 65 °C | [9][11] | |

| Boiling Point | 215 °C | [9] |

| 235-240 °C | [10][12] | |

| 240 °C | [11] | |

| Density | 1.4 g/cm³ | [3] |

| Solubility | Insoluble or sparingly soluble in water. Soluble in organic solvents like ethanol (B145695) and ether. | [1][2][4][10] |

| logP (Octanol/Water) | 3.00 at 25 °C (Bioaccumulation is not expected) | [10] |

| CAS Number | 10203-08-4 | [1][5][6][7] |

| EC Number | 233-499-0 | [5] |

| InChI | InChI=1S/C7H4Cl2O/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | [2][5][7] |

| SMILES | C1=C(C=C(C=C1Cl)Cl)C=O | [2][5] |

Chemical Reactivity and Stability

Reactivity: this compound exhibits reactivity typical of aromatic aldehydes. The presence of two electron-withdrawing chlorine atoms on the benzene ring enhances its reactivity.[2] It serves as a versatile intermediate for a variety of chemical transformations.

-

Oxidation: The aldehyde group can be oxidized to form 3,5-dichlorobenzoic acid.[1]

-

Reduction: The aldehyde can be reduced to form 3,5-dichlorobenzyl alcohol.[1]

-

Condensation Reactions: It undergoes condensation reactions and is used in the synthesis of dichlorophenylpyruvic acid and β-aryl-β-amino acid enantiomers.[4]

-

Intermediate in Synthesis: It is a crucial starting material or intermediate in the production of pharmaceuticals, dyes, and agrochemicals, including insecticides and herbicides.[1][2]

Stability: The compound is stable under recommended storage conditions.[10] However, it is sensitive to air and should be stored in a cool, dry, well-ventilated place, preferably under an inert gas like nitrogen.[10][13]

Hazardous Decomposition: Under fire conditions, it can decompose to form hazardous products such as carbon oxides and hydrogen chloride gas.[10]

Experimental Protocols

Synthesis of this compound via Oxidation

A common method for synthesizing this compound is through the continuous oxidation of 3,5-dichlorotoluene (B1293413).[12]

Materials:

-

3,5-dichlorotoluene (Substrate)

-

Hydrogen peroxide (Oxidant)

-

Cobalt acetate (B1210297) (Catalyst)

-

Sodium molybdate (B1676688) (Catalyst)

-

Sodium bromide (Catalyst)

-

Acetic acid (Solvent)

-

Dichloromethane (Quenching agent)

Procedure:

-

Catalyst Solution Preparation: Dissolve 6.06 g of cobalt acetate and 6.06 g of sodium molybdate in a mixture of 200 ml of 3,5-dichlorotoluene and 200 ml of acetic acid.[4]

-

Oxidant Solution Preparation: Dissolve 6.06 g of sodium bromide in a 20% hydrogen peroxide solution.[4]

-

Reaction Setup: Utilize a microchannel or tubular reactor designed for continuous heat exchange.[4][12]

-

Reaction Execution:

-

Inject the 3,5-dichlorotoluene-acetic acid solution and the H₂O₂-acetic acid solution into the reactor at specified flow rates (e.g., 8.33 ml/min and 16.67 ml/min, respectively).[4]

-

Maintain the molar ratio of H₂O₂ to 3,5-dichlorotoluene at approximately 2:1.[12]

-

Control the reaction temperature at 105 °C with a residence time of 600 seconds.[4][12]

-

-

Quenching and Analysis:

Purification by Recrystallization

Crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol.[14]

Procedure:

-

Dissolve the crude solid product in a minimal amount of hot ethyl acetate or ethanol.[14]

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Filter the purified crystals.

-

Wash the crystals with a small amount of ice-cold solvent.

-

Dry the crystals under a vacuum.

Spectral Data

A summary of available spectral data for this compound.

Table 2: Spectral Data Summary

| Technique | Key Peaks / Information | Source(s) |

| ¹H NMR | (in CDCl₃) Peaks observed at δ (ppm): 9.93 (s, 1H, CHO), 7.74 (d, J=1.92Hz, 2H, Ar-H), 7.60 (t, J=1.92Hz, 1H, Ar-H). | [15] |

| ¹³C NMR | Spectra available for review. | [16][17] |

| IR Spectrum | Data available from NIST WebBook and other sources. | [7][16][18] |

| Mass Spectrum (EI) | Data available from NIST Chemistry WebBook. | [7][16][18] |

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[5][9][10]

GHS Hazard Information:

Precautionary Measures:

-

Handling: Avoid contact with skin, eyes, and clothing.[1][10][13] Avoid the formation of dust and aerosols.[10] Use only in a well-ventilated area or under a chemical fume hood.[10][13]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[10] Use appropriate respiratory protection (e.g., N95 dust mask, P3 respirator cartridges).[10][19]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][13] Store locked up and under an inert gas (e.g., nitrogen) to maintain stability.[13]

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek medical attention.[13][19] If inhaled, move the person to fresh air.[13][19] If swallowed, rinse the mouth with water and do NOT induce vomiting; seek immediate medical attention.[10][13]

Visualizations

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Properties and Applications Relationship Diagram

Caption: Logical relationships of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 10203-08-4: this compound | CymitQuimica [cymitquimica.com]

- 3. txlchem.com [txlchem.com]

- 4. This compound | 10203-08-4 [chemicalbook.com]

- 5. This compound | C7H4Cl2O | CID 35746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. This compound | 10203-08-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. This compound [stenutz.eu]

- 12. CN106588606A - Method of continuously oxidizing 3,5-dichlorotoluene for producing this compound - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

- 14. This compound - reaction / application on synthetic works_Chemicalbook [chemicalbook.com]

- 15. This compound(10203-08-4) 1H NMR [m.chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. rsc.org [rsc.org]

- 18. This compound [webbook.nist.gov]

- 19. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to 3,5-Dichlorobenzaldehyde: Molecular Structure, Properties, and Experimental Protocols

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3,5-Dichlorobenzaldehyde, a pivotal intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.[1] The document details its molecular structure, physicochemical properties, and provides in-depth experimental protocols for its synthesis, purification, and characterization.

Molecular Structure and Properties

This compound is an aromatic aldehyde with a benzene (B151609) ring substituted with two chlorine atoms at positions 3 and 5, and an aldehyde functional group.[2] This substitution pattern significantly influences its reactivity and physical properties.

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 10203-08-4 | |

| Molecular Formula | C₇H₄Cl₂O | [3] |

| Molecular Weight | 175.01 g/mol | [3] |

| Appearance | White to slightly yellow crystalline powder. | [1][3] |

| Melting Point | 63-66 °C | [3] |

| Boiling Point | 215-240 °C | [4][5][6] |

| Density | ~1.4 g/cm³ | [3] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol (B145695) and ether. | [1][2][7] |

| Purity | Typically ≥ 97.0% (GC) |

The 2D molecular structure of this compound is depicted in the diagram below, generated using the DOT language.

Caption: 2D structure of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound, designed for reproducibility in a research setting.

Two common synthetic routes are detailed below.

Protocol 2.1.1: Oxidation of 3,5-Dichlorotoluene (B1293413)

This method involves the continuous oxidation of 3,5-dichlorotoluene using hydrogen peroxide as the oxidant in the presence of a metal catalyst.[6]

-

Materials: 3,5-dichlorotoluene, cobalt acetate (B1210297), sodium molybdate (B1676688), sodium bromide, 20% hydrogen peroxide, acetic acid, dichloromethane.

-

Apparatus: Tubular reactor with a continuous heat exchange system.

-

Procedure:

-

Prepare a solution of the catalyst by dissolving cobalt acetate and sodium molybdate in a mixture of 3,5-dichlorotoluene and acetic acid. A typical molar ratio of catalyst to 3,5-dichlorotoluene is 0.015:1.[7]

-

Prepare an oxidant solution by dissolving sodium bromide in 20% hydrogen peroxide. The molar ratio of sodium bromide to 3,5-dichlorotoluene is also typically 0.015:1.[7]

-

The two solutions are continuously pumped into the tubular reactor. The molar ratio of hydrogen peroxide to 3,5-dichlorotoluene should be maintained at 2:1.[7]

-

The reaction temperature is controlled at 105 °C with a residence time of 600 seconds.[7]

-

The reaction mixture exiting the reactor is cooled to 0 °C and the reaction is quenched with dichloromethane.[7]

-

The product, this compound, can be isolated and purified by standard techniques such as distillation or recrystallization. This process has a reported conversion rate of 3,5-dichlorotoluene at 60.8% and a yield of this compound at 39.2%.[7]

-

Protocol 2.1.2: Reduction of 3,5-Dichlorobenzoyl Chloride

This protocol describes the reduction of 3,5-dichlorobenzoyl chloride to the corresponding aldehyde.[8]

-

Materials: 3,5-dichlorobenzoyl chloride, zinc chloride, potassium borohydride, tetrahydrofuran (B95107) (THF), toluene (B28343), hydrochloric acid, sodium carbonate, n-hexane or n-heptane.

-

Apparatus: Round-bottom flask with a reflux condenser and dropping funnel.

-

Procedure:

-

To a reaction vessel, add zinc chloride, THF, and potassium borohydride.[8]

-

Heat the mixture to 45 °C and reflux for 2 hours.[8]

-

While maintaining the reflux, add 3,5-dichlorobenzoyl chloride dropwise.[8]

-

After the addition is complete, continue to reflux for an additional 3 hours.[8]

-

Cool the reaction mixture and evaporate the THF under reduced pressure.[8]

-

To the residue, add water, hydrochloric acid, and toluene for extraction.[8]

-

Separate the toluene layer and wash it sequentially with a sodium carbonate solution and then with water until neutral.[8]

-

Dry the toluene solution and evaporate the solvent to obtain the crude product.

-

Purify the crude solid by recrystallization from n-hexane or n-heptane.[8]

-

Recrystallization is a standard method for purifying solid organic compounds.

-

Materials: Crude this compound, ethanol (or another suitable solvent).

-

Apparatus: Erlenmeyer flask, heat source, filtration apparatus (e.g., Büchner funnel).

-

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the recrystallization solvent (e.g., ethanol).

-

Gently heat the mixture to dissolve the solid. Add more solvent in small portions if necessary until the solid is completely dissolved at the boiling point of the solvent.[9]

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.[9]

-

As the solution cools, the solubility of this compound will decrease, leading to the formation of pure crystals.[10]

-

To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.[10]

-

Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent to remove any remaining impurities.[9]

-

Dry the purified crystals.

-

Protocol 2.3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-25 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.[11][12]

-

Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[11]

-

Cap the NMR tube and label it appropriately.

-

Protocol 2.3.2: Fourier-Transform Infrared (FTIR) Spectroscopy using the KBr Pellet Method

This technique is suitable for acquiring the IR spectrum of solid samples.

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of purified this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[13] The mixture should have the consistency of fine flour.

-

Place a small amount of the resulting powder into a pellet die.

-

Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent pellet.[14][15]

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

-

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from synthesis to characterization of this compound.

Caption: Workflow from synthesis to analysis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 10203-08-4: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound [txlchem.com]

- 4. This compound | 10203-08-4 | FD64013 [biosynth.com]

- 5. This compound [stenutz.eu]

- 6. CN106588606A - Method of continuously oxidizing 3,5-dichlorotoluene for producing this compound - Google Patents [patents.google.com]

- 7. This compound | 10203-08-4 [chemicalbook.com]

- 8. Preparation method of 3, 5-dichlorobenzaldehyde and carboxamide triazole intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. youtube.com [youtube.com]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. shimadzu.com [shimadzu.com]

- 14. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]

- 15. youtube.com [youtube.com]

Solubility of 3,5-Dichlorobenzaldehyde in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5-Dichlorobenzaldehyde in various organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on providing a detailed experimental protocol for researchers to determine solubility in their specific applications.

Introduction to this compound and its Solubility

This compound is an aromatic aldehyde with the chemical formula C₇H₄Cl₂O. It is a white to light yellow crystalline solid with a distinctive odor. This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification processes like crystallization, and formulation development.

Generally, this compound is soluble in many common organic solvents and exhibits low solubility in water.[1][2] The presence of the polar aldehyde group allows for interactions with polar solvents, while the dichlorinated benzene (B151609) ring contributes to its solubility in nonpolar environments.

Qualitative Solubility Data

While precise quantitative data is scarce, the following table summarizes the qualitative solubility of this compound in common organic solvents based on available chemical literature and supplier information.

| Solvent | Solvent Type | Qualitative Solubility |

| Ethanol (B145695) | Polar Protic | Soluble[1] |

| Ether | Polar Aprotic | Soluble[1] |

| Water | Polar Protic | Insoluble/Sparingly Soluble[2] |

For a structurally similar compound, 3,5-Dichlorosalicylaldehyde, quantitative solubility has been reported as 50 mg/mL in both ethanol and chloroform.[3] While not directly applicable to this compound, this information can provide a preliminary estimate for solubility in similar solvents.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. The isothermal shake-flask method followed by gravimetric analysis is a widely accepted and reliable technique.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled orbital shaker or water bath

-

Glass vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and other standard laboratory glassware

-

Drying oven or vacuum oven

Experimental Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial or flask. The exact amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Prepare several such samples for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period to allow them to reach equilibrium. A duration of 24 to 72 hours is typically recommended. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to rest in the temperature-controlled environment for at least 24 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume of the filtered, saturated solution into the pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound (65-67 °C) to prevent decomposition or sublimation. For high-boiling point solvents, a vacuum oven is recommended.

-

Once the solvent is completely evaporated, cool the evaporating dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

Data Analysis and Calculation

The solubility (S) of this compound in the solvent can be calculated using the following formula:

S ( g/100 mL) = [(m₂ - m₁) / V] x 100

Where:

-

m₁ is the mass of the empty evaporating dish (g).

-

m₂ is the mass of the evaporating dish with the dried solute (g).

-

V is the volume of the filtered saturated solution taken for analysis (mL).

The solubility can also be expressed in other units such as mol/L by converting the mass of the solute to moles using its molar mass (175.01 g/mol ).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Conclusion

References

Synthesis of 3,5-Dichlorobenzaldehyde from 3,5-Dichlorotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 3,5-dichlorobenzaldehyde from 3,5-dichlorotoluene (B1293413). This key intermediate is valuable in the synthesis of various fine chemicals, dyes, pesticides, and pharmaceutical agents. This document details experimental protocols, presents quantitative data for comparison, and illustrates the reaction pathways.

Introduction

This compound is a substituted aromatic aldehyde whose synthesis from the readily available 3,5-dichlorotoluene is a subject of significant interest in industrial and academic research. The primary transformation involves the selective oxidation of the methyl group of 3,5-dichlorotoluene to an aldehyde functionality. This guide explores the most common and effective methods to achieve this conversion, including direct catalytic oxidation and a two-step approach involving side-chain halogenation followed by hydrolysis.

Synthetic Pathways

Two principal strategies for the synthesis of this compound from 3,5-dichlorotoluene are discussed:

-

Method A: Direct Catalytic Oxidation: This approach involves the direct conversion of the methyl group to an aldehyde in a single step using a catalytic system.

-

Method B: Side-Chain Bromination and Hydrolysis: This two-step sequence first introduces a halogen to the benzylic position, which is then hydrolyzed to the aldehyde.

The following sections provide detailed experimental protocols and data for each of these methodologies.

Method A: Direct Catalytic Oxidation

Direct oxidation of the methyl group of 3,5-dichlorotoluene offers an efficient route to this compound. A notable method employs a multi-component catalytic system in a continuous flow reactor, which allows for enhanced control over reaction conditions and improved safety.[1][2]

Experimental Protocol: Continuous Oxidation with Co/Mo/Br Catalyst and H₂O₂

This protocol is based on a patented continuous oxidation process.[1][2]

Materials:

-

3,5-Dichlorotoluene

-

Cobalt acetate (B1210297)

-

Sodium molybdate (B1676688)

-

Sodium bromide

-

Hydrogen peroxide (20-25% aqueous solution)

-

Acetic acid

-

Dichloromethane

Equipment:

-

Microchannel or tubular reactor with an external heat exchange system

-

Constant flow pumps

-

Collection vessel

-

Gas chromatograph (GC) for analysis

Procedure:

-

Catalyst Solution Preparation: A mixed solution is prepared by dissolving cobalt acetate and sodium molybdate in a mixture of 3,5-dichlorotoluene and acetic acid.

-

Oxidant Solution Preparation: Sodium bromide is dissolved in an aqueous solution of hydrogen peroxide.

-

Reaction Setup: The 3,5-dichlorotoluene-catalyst solution and the hydrogen peroxide-bromide solution are continuously pumped into the tubular reactor at controlled flow rates. The reactor temperature is maintained by the external heat exchange system.

-

Reaction: The reaction is allowed to proceed within the reactor for a specific residence time.

-

Quenching and Work-up: The reaction mixture exiting the reactor is cooled to 0°C and quenched with dichloromethane.

-

Analysis: The conversion of 3,5-dichlorotoluene and the yield of this compound are determined by GC analysis.

Quantitative Data for Direct Catalytic Oxidation

The following table summarizes the results obtained under various reaction conditions as described in the patent literature.[1][2]

| Molar Ratio (Catalyst:Substrate) | Reaction Temperature (°C) | Residence Time (s) | 3,5-Dichlorotoluene Conversion Rate (%) | This compound Yield (%) |

| 0.005:1 | 50 | 60 | 54.3 | 36.1 |

| 0.005:1 | 95 | 300 | 55.0 | 38.7 |

| 0.015:1 | 105 | 600 | 60.8 | 39.2 |

| 0.015:1 | 130 | 1800 | 31.9 | 37.1 |

Note: The molar ratio refers to n(cobalt acetate):n(3,5-dichlorotoluene) and n(sodium bromide):n(3,5-dichlorotoluene). The molar ratio of n(H₂O₂):n(3,5-dichlorotoluene) was maintained at 2:1 for all experiments.

Reaction Pathway for Direct Catalytic Oxidation

Method B: Side-Chain Bromination and Hydrolysis

This two-step method is a classic approach for the synthesis of aromatic aldehydes from the corresponding methyl-substituted arenes.

Step 1: Free-Radical Bromination of 3,5-Dichlorotoluene

The benzylic position of 3,5-dichlorotoluene is susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) is a common reagent for this transformation as it allows for a controlled bromination.[3]

The following is a general procedure for the benzylic bromination of substituted toluenes, which can be adapted for 3,5-dichlorotoluene.[1]

Materials:

-

3,5-Dichlorotoluene

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., benzoyl peroxide or AIBN)

-

Carbon tetrachloride (CCl₄) or acetonitrile (B52724)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Light source (e.g., UV lamp or high-wattage incandescent bulb)

-

Separatory funnel

Procedure:

-

Reaction Setup: A solution of 3,5-dichlorotoluene, NBS, and a catalytic amount of a radical initiator in carbon tetrachloride or acetonitrile is placed in a round-bottom flask equipped with a reflux condenser.

-

Initiation: The reaction mixture is heated to reflux and irradiated with a light source to initiate the radical chain reaction.

-

Monitoring: The reaction is monitored by TLC or GC to determine the consumption of the starting material.

-

Work-up: After completion, the reaction mixture is cooled to room temperature. The succinimide (B58015) byproduct is removed by filtration. The filtrate is washed with sodium bicarbonate solution and water, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude 3,5-dichlorobenzyl bromide is purified by recrystallization or column chromatography.

Step 2: Hydrolysis of 3,5-Dichlorobenzyl Bromide

The resulting 3,5-dichlorobenzyl bromide can be hydrolyzed to this compound via several methods, including the Sommelet reaction.[4]

The Sommelet reaction converts a benzyl (B1604629) halide to an aldehyde using hexamine (hexamethylenetetramine) and water.[4]

Materials:

-

3,5-Dichlorobenzyl bromide

-

Hexamine

-

60% aqueous ethanol (B145695) or chloroform

-

Hydrochloric acid

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Steam distillation apparatus (optional)

-

Separatory funnel

Procedure:

-

Formation of the Quaternary Ammonium (B1175870) Salt: 3,5-Dichlorobenzyl bromide is reacted with hexamine in a suitable solvent (e.g., 60% aqueous ethanol or chloroform) under reflux to form a quaternary ammonium salt.

-

Hydrolysis: The resulting salt is hydrolyzed by heating with water. This can be performed in the same pot or after isolation of the salt.

-

Work-up: The reaction mixture is acidified with hydrochloric acid. The product, this compound, can be isolated by steam distillation or extraction with a suitable organic solvent like ether.

-

Purification: The crude product is purified by distillation under reduced pressure or recrystallization.

Quantitative Data for Side-Chain Bromination and Hydrolysis

Reaction Pathway for Side-Chain Bromination and Hydrolysis

Alternative Synthetic Routes

Etard Reaction

The Etard reaction involves the direct oxidation of an aromatic methyl group to an aldehyde using chromyl chloride (CrO₂Cl₂).[6] This reaction typically proceeds by forming an Etard complex, which is then decomposed under reducing conditions to yield the aldehyde.[6][7][8] While a classic method for the synthesis of benzaldehyde (B42025) from toluene (B28343), its application to substituted toluenes can sometimes be limited by rearrangements.[6] A general procedure involves the slow addition of chromyl chloride to a solution of the substituted toluene in an inert solvent like carbon tetrachloride, followed by decomposition of the precipitated complex with a saturated aqueous solution of sodium sulfite.[6][7]

Conclusion

The synthesis of this compound from 3,5-dichlorotoluene can be effectively achieved through several synthetic strategies. The direct catalytic oxidation in a continuous flow system offers a modern, controllable, and potentially high-throughput method. The more traditional two-step approach of side-chain bromination followed by hydrolysis, particularly the Sommelet reaction, remains a viable and well-established route. The choice of method will depend on factors such as available equipment, scale of the reaction, and desired purity of the final product. For drug development and other applications requiring high purity and process control, the continuous oxidation method presents significant advantages.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN106588606A - Method of continuously oxidizing 3,5-dichlorotoluene for producing this compound - Google Patents [patents.google.com]

- 3. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 4. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Étard reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. scienceinfo.com [scienceinfo.com]

An In-depth Technical Guide to the Electrophilic Reactions of 3,5-Dichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Dichlorobenzaldehyde is a highly deactivated aromatic compound due to the presence of two electron-withdrawing chlorine atoms and a meta-directing aldehyde group. This deactivation poses significant challenges for typical electrophilic aromatic substitution reactions. This technical guide provides a comprehensive overview of the predicted reactivity and regioselectivity of this compound in nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Due to the scarcity of direct experimental data for this specific molecule, the information presented herein is a combination of theoretical principles, computational predictions, and analogies drawn from reactions with structurally similar deactivated aromatic compounds. This guide offers detailed, albeit theoretical, experimental protocols and data tables to inform synthetic strategies and further research.

Core Concepts: Reactivity and Regioselectivity

The benzene (B151609) ring of this compound is subject to the electronic effects of three substituents:

-

Aldehyde Group (-CHO): This is a powerful deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta position (C2 and C6).

-

Chlorine Atoms (-Cl): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate.

In this compound, these effects are combined. The aldehyde group deactivates all positions on the ring, but particularly the ortho and para positions (C2, C4, C6). The chlorine atoms also deactivate the ring but direct towards the positions ortho and para to themselves (C2, C4, C6 for the chlorine at C3; and C2, C4, C6 for the chlorine at C5).

The positions C2 and C6 are meta to the aldehyde group and ortho to a chlorine atom. Position C4 is para to the aldehyde and ortho to both chlorine atoms. The strong meta-directing and deactivating nature of the aldehyde group is expected to be the dominant factor, directing the electrophile to the C2 (and C6) position. However, the deactivation of the entire ring means that harsh reaction conditions will be necessary for any substitution to occur.

Nitration

The introduction of a nitro group (-NO₂) onto the this compound ring is predicted to be challenging but feasible under forcing conditions.

Predicted Regioselectivity

The primary product of nitration is expected to be 3,5-dichloro-2-nitrobenzaldehyde . The powerful meta-directing effect of the aldehyde group will direct the incoming nitronium ion (NO₂⁺) to the C2 position. Substitution at C4, the para position to the aldehyde, is highly disfavored.

Proposed Experimental Protocol

This protocol is adapted from the nitration of similarly deactivated benzaldehydes.

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath. Slowly add 10 mL of fuming nitric acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Reaction: Dissolve 5 g of this compound in 20 mL of concentrated sulfuric acid. Cool this solution to 0 °C. Slowly add the pre-cooled nitrating mixture dropwise to the solution of the aldehyde, ensuring the temperature does not exceed 10-15 °C.

-

Reaction Monitoring and Work-up: After the addition is complete, allow the mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC or GC. Once the starting material is consumed, pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

-

Isolation and Purification: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of chloroform (B151607) and ligroin.

Quantitative Data (Predicted)

| Product | Predicted Yield | Predicted Isomer Distribution |

| 3,5-Dichloro-2-nitrobenzaldehyde | Low to Moderate | > 90% |

| 3,5-Dichloro-4-nitrobenzaldehyde | Very Low/Trace | < 5% |

| Dinitro products | Very Low/Trace | < 5% |

Halogenation

Direct halogenation (chlorination or bromination) of this compound will require a Lewis acid catalyst and likely elevated temperatures.

Predicted Regioselectivity

Similar to nitration, the aldehyde group's meta-directing effect is expected to control the regioselectivity, leading to substitution at the C2 position.

Proposed Experimental Protocol (for Bromination)

-

Reaction Setup: To a solution of 5 g of this compound in 50 mL of a dry, inert solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane) in a three-necked flask equipped with a reflux condenser and a dropping funnel, add 5 g of anhydrous iron(III) bromide (FeBr₃).

-

Addition of Bromine: Slowly add a solution of 1.5 mL of bromine in 10 mL of the same solvent dropwise to the reaction mixture at room temperature.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC or GC.

-

Work-up and Purification: After cooling to room temperature, quench the reaction by carefully pouring it into a cold, aqueous solution of sodium bisulfite to destroy excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Quantitative Data (Predicted)

| Product | Predicted Yield | Predicted Isomer Distribution |

| 2-Bromo-3,5-dichlorobenzaldehyde | Low | > 85% |

| 4-Bromo-3,5-dichlorobenzaldehyde | Very Low/Trace | < 10% |

| Other isomers/polyhalogenated products | Very Low/Trace | < 5% |

Sulfonation

Sulfonation of such a deactivated ring will necessitate the use of fuming sulfuric acid (oleum).

Predicted Regioselectivity

The sulfonic acid group (-SO₃H) is expected to be introduced at the C2 position, directed by the aldehyde group.

Proposed Experimental Protocol

-

Reaction: In a flask protected from atmospheric moisture, carefully add 5 g of this compound in small portions to 20 mL of fuming sulfuric acid (20% SO₃) at room temperature with stirring.

-

Heating: After the addition is complete, slowly heat the reaction mixture to 80-100 °C and maintain this temperature for several hours.

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

-

Isolation: The resulting sulfonic acid may precipitate upon cooling or can be isolated as its sodium salt by neutralizing the acidic solution with a saturated sodium chloride solution, which causes the sodium sulfonate salt to precipitate ("salting out"). The precipitate is then collected by filtration.

Quantitative Data (Predicted)

| Product | Predicted Yield |

| 3,5-Dichloro-2-formylbenzenesulfonic acid | Low to Moderate |

Friedel-Crafts Reactions

Alkylation and Acylation

Friedel-Crafts reactions are highly unlikely to proceed with this compound. The powerful deactivating effect of the aldehyde group, compounded by the two chlorine atoms, renders the aromatic ring insufficiently nucleophilic to attack the carbocation or acylium ion intermediates generated in these reactions. Standard Friedel-Crafts catalysts like AlCl₃ will preferentially coordinate with the lone pairs on the aldehyde oxygen, further deactivating the ring.

Conclusion

The electrophilic substitution of this compound is a challenging synthetic endeavor due to the profound deactivation of the aromatic ring. While Friedel-Crafts reactions are not expected to be viable, nitration, halogenation, and sulfonation should be possible under forcing conditions. In all cases, the regioselectivity is predicted to be governed by the powerful meta-directing aldehyde group, leading to substitution primarily at the C2 position. The experimental protocols provided in this guide are based on established procedures for similar deactivated substrates and should serve as a starting point for further optimization by researchers.

Spectroscopic Analysis of 3,5-Dichlorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,5-dichlorobenzaldehyde (C₇H₄Cl₂O), a crucial intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aldehydic and aromatic protons.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aldehyde (-CHO) | 9.933 | Singlet | - |

| Aromatic (H-2, H-6) | 7.747 | Doublet | 2.0 |

| Aromatic (H-4) | 7.604 | Triplet | 2.0 |

Data acquired in CDCl₃ at 399.65 MHz.[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Carbonyl (C=O) | 188.8 |

| C-Cl (C-3, C-5) | 137.5 |

| C-H (Aromatic) | 133.0 |

| C-CHO | 130.0 |

| C-H (Aromatic) | 128.8 |

Note: Specific peak assignments can vary slightly based on the solvent and spectrometer frequency.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: The NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For a standard ¹H NMR experiment, a single-pulse experiment is utilized. For ¹³C NMR, a proton-decoupled experiment is commonly performed to simplify the spectrum and enhance the signal-to-noise ratio. Key acquisition parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for the aldehyde and aromatic functionalities.

| Vibrational Mode | Absorption Peak (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3080 | Medium-Weak |

| Aldehyde C-H Stretch | ~2860, ~2760 | Weak |

| Carbonyl (C=O) Stretch | ~1705 | Strong |

| Aromatic C=C Ring Stretch | ~1580, ~1550 | Medium |

| C-Cl Stretch | ~820, ~670 | Strong |

Note: Peak positions can vary slightly depending on the sampling method (e.g., KBr pellet, Nujol mull, or thin film).

Experimental Protocol for FT-IR Spectroscopy

For a solid sample like this compound, several methods can be employed:

-

KBr Pellet Method: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the sample holder of the FT-IR spectrometer.

-

Nujol Mull Method: A few milligrams of the finely ground sample are mixed with a drop of Nujol (mineral oil) to form a paste. This mull is then spread between two IR-transparent salt plates (e.g., NaCl or KBr) for analysis.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. This is a rapid and convenient method that requires minimal sample preparation.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Mass Spectrometric Data

The mass spectrum of this compound is characterized by the molecular ion peak and several key fragment ions.

| m/z (mass-to-charge ratio) | Assignment | Relative Intensity |

| 174/176/178 | [M]⁺ (Molecular Ion) | High (Isotopic pattern for 2 Cl atoms) |

| 173/175/177 | [M-H]⁺ | High |

| 145/147 | [M-CHO]⁺ | Medium |

| 111 | [C₆H₄Cl]⁺ | Medium |

| 75 | [C₆H₃]⁺ | Low |

The isotopic pattern of the molecular ion (approximately 9:6:1 ratio for M, M+2, M+4) is a characteristic signature of a compound containing two chlorine atoms.[2]

Experimental Protocol for Mass Spectrometry

Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules like this compound. In this technique, the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺), which can then undergo fragmentation.

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with a gas chromatograph (GC-MS), through the GC column. For direct insertion, a small amount of the solid sample is placed in a capillary tube and heated to volatilize it into the ion source.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to 3,5-Dichlorobenzaldehyde: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichlorobenzaldehyde, a halogenated aromatic aldehyde, has emerged as a significant building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes. This whitepaper provides a comprehensive overview of this compound, beginning with its historical discovery and early synthesis. It further delves into its physicochemical properties, details various synthetic methodologies with experimental protocols, and explores its diverse applications, with a focus on its role as a key intermediate in the creation of complex molecules.

Introduction

This compound is a disubstituted benzaldehyde (B42025) derivative with the chemical formula C₇H₄Cl₂O.[1][2] The presence of two chlorine atoms on the aromatic ring significantly influences its reactivity and makes it a versatile precursor in a multitude of chemical reactions.[3] This guide aims to be a thorough resource for professionals in the chemical and pharmaceutical sciences, providing detailed information on the compound's history, properties, synthesis, and applications.

Discovery and History

Historically, the synthesis of chlorinated aromatic aldehydes was explored through various methods, including the direct chlorination of benzaldehyde and the oxidation of corresponding chlorinated toluenes. These early methods, while foundational, often resulted in mixtures of isomers, making the isolation of a pure compound like this compound a significant challenge. The development of more selective and efficient synthetic routes has been crucial to its widespread availability and use in modern chemistry.

Physicochemical Properties

This compound is a white to light yellow crystalline solid with a characteristic pungent odor.[1] It is sparingly soluble in water but exhibits good solubility in common organic solvents such as ethanol (B145695) and ether.[3] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₄Cl₂O | [1][2] |

| Molecular Weight | 175.01 g/mol | [2] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 63.5-65.5 °C | [4] |

| Boiling Point | 235-240 °C | [4] |

| CAS Number | 10203-08-4 | [1][2] |

| Beilstein Registry No. | 2040553 | |

| Solubility | Sparingly soluble in water; Soluble in organic solvents | [3] |

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound. The most common and industrially significant methods start from either 3,5-dichlorotoluene (B1293413) or 3,5-dichlorobenzoyl chloride.

Oxidation of 3,5-Dichlorotoluene

A prevalent method for the synthesis of this compound involves the oxidation of 3,5-dichlorotoluene.[4] This process can be carried out using various oxidizing agents and catalytic systems. One modern approach utilizes hydrogen peroxide as the oxidant in the presence of a metal ion complex catalyst.[4]

Experimental Protocol: Continuous Oxidation of 3,5-Dichlorotoluene [4]

-

Reactants: 3,5-dichlorotoluene, hydrogen peroxide, cobalt acetate (B1210297) (catalyst), sodium molybdate (B1676688) (catalyst), sodium bromide (promoter), acetic acid (solvent).

-

Apparatus: A continuous flow tubular reactor with a preheating zone, reaction zones, and a product quenching/collection zone.

-

Procedure:

-

Prepare a solution of 3,5-dichlorotoluene in acetic acid.

-

Prepare a separate solution of the catalysts (cobalt acetate and sodium molybdate) and promoter (sodium bromide) in aqueous hydrogen peroxide and acetic acid.

-

The two solutions are continuously pumped into the preheating zone of the tubular reactor at controlled flow rates.

-

The reaction mixture then flows through the reaction zones, which are maintained at a specific temperature (e.g., 105 °C).

-

The residence time in the reactor is controlled by the flow rate and the reactor volume.

-

The product stream exiting the reactor is rapidly cooled and quenched.

-

This compound is then isolated and purified from the reaction mixture, typically by extraction and distillation.

-

Reduction of 3,5-Dichlorobenzoyl Chloride

Another common synthetic pathway involves the reduction of 3,5-dichlorobenzoyl chloride. This method is often employed in laboratory-scale syntheses.

Experimental Protocol: Reduction of 3,5-Dichlorobenzoyl Chloride [5]

-

Reactants: 3,5-dichlorobenzoyl chloride, potassium borohydride (B1222165) (reducing agent), zinc chloride (catalyst), tetrahydrofuran (B95107) (THF, solvent).

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Procedure:

-

Zinc chloride and potassium borohydride are suspended in THF in the reaction flask.

-

The mixture is heated to reflux.

-

A solution of 3,5-dichlorobenzoyl chloride in THF is added dropwise to the refluxing mixture.

-

The reaction is maintained at reflux for a specified period to ensure complete conversion.

-

After cooling, the reaction is quenched by the careful addition of water.

-

The product is extracted with an organic solvent (e.g., toluene).

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which is then purified by recrystallization.

-

Applications in Synthesis

This compound serves as a crucial intermediate in the synthesis of a wide array of organic compounds.[1] Its aldehyde functional group and the presence of two chlorine atoms allow for a variety of chemical transformations.

Pharmaceutical Synthesis

This compound is a key starting material for the synthesis of various pharmaceutical agents. It is utilized in the preparation of intermediates for drugs targeting a range of conditions. For example, it is a precursor in the synthesis of certain anti-cancer agents and other biologically active molecules.[5]

Agrochemicals

In the agrochemical industry, this compound is used to produce herbicides and insecticides.[1] The dichlorinated phenyl ring is a common motif in many pesticides, and the aldehyde functionality provides a convenient handle for further molecular elaboration.

Dyes and Pigments

The reactivity of this compound makes it a valuable component in the synthesis of dyes and pigments.[1] It can undergo condensation reactions with various aromatic and heterocyclic compounds to produce highly colored molecules.

Organic Synthesis

Beyond its large-scale industrial applications, this compound is a versatile reagent in academic and research laboratories for the synthesis of complex organic molecules and novel chemical entities.[6] It is used in reactions such as the Wittig reaction, aldol (B89426) condensations, and the synthesis of heterocyclic compounds.

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies heavily on spectroscopic techniques. Key spectroscopic data are summarized below.

| Spectrum Type | Key Features |

| ¹H NMR | Signals corresponding to the aldehydic proton and the aromatic protons. |

| ¹³C NMR | Resonances for the carbonyl carbon and the aromatic carbons, showing the effect of the chlorine substituents. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the aldehyde and C-Cl stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the two chlorine atoms. |

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood to avoid inhalation of its dust or vapors. Store in a cool, dry place away from incompatible materials.[1]

Conclusion

This compound is a compound with a rich history intertwined with the advancement of organic chemistry. Its unique combination of a reactive aldehyde group and a dichlorinated aromatic ring has made it an indispensable tool for chemists in diverse fields. From its early, less-defined syntheses to the highly optimized industrial processes of today, its journey reflects the progress of chemical science. As research continues to uncover new synthetic methodologies and applications, this compound is poised to remain a key molecular building block for the foreseeable future, particularly in the development of novel pharmaceuticals and advanced materials.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C7H4Cl2O | CID 35746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 10203-08-4: this compound | CymitQuimica [cymitquimica.com]

- 4. CN106588606A - Method of continuously oxidizing 3,5-dichlorotoluene for producing this compound - Google Patents [patents.google.com]

- 5. Preparation method of 3, 5-dichlorobenzaldehyde and carboxamide triazole intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 6. This compound - reaction / application on synthetic works_Chemicalbook [chemicalbook.com]

Unlocking the Potential of 3,5-Dichlorobenzaldehyde: A Technical Guide for Derivative-Based Research and Development

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthetically versatile scaffold of 3,5-Dichlorobenzaldehyde presents a rich foundation for the development of novel small molecules with significant therapeutic and industrial potential. This technical guide explores promising research avenues for its derivatives, focusing on their synthesis, biological activities, and mechanisms of action. Key areas of opportunity include the development of next-generation anticancer agents, innovative agricultural fungicides, and advanced corrosion inhibitors. This document provides a comprehensive resource, including detailed experimental protocols, quantitative biological data, and visual pathways to guide future research and development efforts.

Core Synthetic Pathways

This compound is an ideal starting material for generating a diverse library of derivatives, primarily through condensation reactions involving its aldehyde functional group. The three most prominent and promising classes of derivatives are Schiff bases, chalcones, and hydrazones.

A generalized workflow for the synthesis and initial screening of these derivatives is outlined below.

Caption: General workflow for synthesis and evaluation of derivatives.

Potential Research Area 1: Anticancer Drug Development

Derivatives of this compound, particularly Schiff bases and chalcones, have demonstrated significant cytotoxic activity against various cancer cell lines. The primary mechanism appears to be the induction of apoptosis, with tubulin polymerization inhibition emerging as another key target.

Mechanism of Action: Apoptosis Induction

Many Schiff base and chalcone derivatives trigger programmed cell death (apoptosis) through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a caspase cascade, leading to cell death.

Caption: Apoptotic signaling pathways activated by anticancer agents.

Mechanism of Action: Tubulin Polymerization Inhibition

Certain derivatives function as microtubule-targeting agents by binding to the colchicine-binding site on β-tubulin. This interaction disrupts microtubule dynamics, which are essential for forming the mitotic spindle during cell division. The inhibition of tubulin polymerization leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the reported cytotoxic activities of various chloro-substituted derivatives, providing a baseline for comparative analysis.

Table 1: Cytotoxicity of Dichlorophenyl Derivatives | Compound ID | Structure | Cell Line (Cancer Type) | IC50 / LC50 (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | | DCPT | 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione | HepG2 (Liver) | 233.0 ± 19.7 |[1] | | DCPT | HepG2-CYP3A4 (Liver) | 160.2 ± 5.9 |[1] | | Comp. 2 | 2-((2,4-dichlorophenylimino)methyl)-5-(diethylamino)phenol | HepG2 (Liver) | 43.17 µg/mL |[2] | | Comp. 2 | MDA-MB231 (Breast) | 71.55 µg/mL |[2] |

Table 2: Cytotoxicity of Related Chloro-Chalcone Derivatives

| Compound ID | Structure Description | Cell Line (Cancer Type) | IC50 (µM) | Reference |

|---|

| Comp. 8 | 4-chloro-2'-hydroxychalcone (B8741632) | HeLa (Cervical) | 0.016 |[3] |

Note: The data presented are for structurally related compounds and serve as a strong rationale for investigating the 3,5-dichloro substitution pattern specifically.

Potential Research Area 2: Agricultural Fungicides

A highly promising and less-explored application for this compound derivatives is in agriculture as fungicides. Recent studies have shown that ester derivatives of the corresponding 3,5-dichlorobenzyl alcohol exhibit potent antifungal activity against significant plant pathogens.[4][5]

Mechanism of Action: Succinate (B1194679) Dehydrogenase (SDH) Inhibition

The primary mode of action for these antifungal derivatives is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[4] By blocking the Q-site of the SDH complex, these inhibitors prevent the oxidation of succinate to fumarate, thereby halting cellular respiration and ATP production, which is lethal to the fungus.[6]

Caption: Mechanism of Succinate Dehydrogenase (SDH) inhibition.

Quantitative Data: In Vitro Antifungal Activity

Ester derivatives of 3,5-dichlorobenzyl alcohol have shown efficacy comparable to commercial fungicides.

Table 3: Antifungal Activity of 3,5-Dichlorobenzyl Ester Derivatives

| Compound ID | Pathogen | EC50 (mg/L) | Reference Fungicide | EC50 (mg/L) | Reference |

|---|---|---|---|---|---|

| Compound 5 | Botrytis cinerea | 6.60 | Boscalid | 1.24 | [4][5] |

| Compound 5 | Rhizoctonia solani | 1.61 | Boscalid | 1.01 |[4][5] |

Potential Research Area 3: Corrosion Inhibition

An emerging industrial application for this compound derivatives is in the protection of metals, such as mild steel, from acid-induced corrosion. Thiosemicarbazone derivatives, in particular, have demonstrated high inhibition efficiency. The mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that slows both anodic and cathodic corrosion reactions (a mixed-type inhibition). This area is ripe for exploration, focusing on structure-activity relationships to design more effective and environmentally benign corrosion inhibitors.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed protocols for the synthesis of key derivatives and the execution of critical biological assays.

Synthesis Protocol 1: Schiff Base Derivative

This protocol describes a general method for the condensation of this compound with a primary aniline derivative.

-

Materials: this compound (1 equivalent), substituted aniline (1 equivalent), absolute ethanol (B145695), glacial acetic acid (catalytic amount).

-

Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

-

Procedure:

-

Dissolve this compound (e.g., 1.75 g, 10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

-

In a separate beaker, dissolve the substituted aniline (10 mmol) in 15 mL of absolute ethanol.

-

Add the aniline solution to the stirred aldehyde solution.

-

Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Attach the reflux condenser and heat the mixture to reflux (approx. 80°C) for 2-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature to allow the product to crystallize. If no crystals form, the mixture can be cooled further in an ice bath.

-

Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove unreacted starting materials.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

-

Dry the purified crystals in a vacuum desiccator and characterize by FT-IR, 1H NMR, and Mass Spectrometry to confirm the formation of the C=N imine bond.

-

Synthesis Protocol 2: Chalcone Derivative (Claisen-Schmidt Condensation)

This protocol details the base-catalyzed synthesis of a chalcone from this compound and a substituted acetophenone.

-

Materials: this compound (1 equivalent), substituted acetophenone (1 equivalent), ethanol, 40% aqueous Sodium Hydroxide (NaOH) solution, dilute Hydrochloric Acid (HCl).

-

Apparatus: Round-bottom flask, magnetic stirrer, ice bath, vacuum filtration apparatus.

-

Procedure:

-

Dissolve this compound (10 mmol) and the substituted acetophenone (10 mmol) in 20-30 mL of ethanol in a round-bottom flask with stirring.

-

Cool the flask in an ice bath to 0-5°C.

-

Slowly add the 40% NaOH solution dropwise with vigorous stirring, ensuring the temperature remains below 10°C.

-

After addition is complete, remove the ice bath and continue stirring at room temperature for 12-24 hours. The formation of a solid precipitate typically indicates product formation. Monitor by TLC.

-